molecular formula C8H16N2 B1591816 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine CAS No. 885959-20-6

6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine

Cat. No.: B1591816
CAS No.: 885959-20-6
M. Wt: 140.23 g/mol
InChI Key: ACSQOHDWJKTBRH-UHFFFAOYSA-N
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Description

6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine is a heterocyclic compound with the molecular formula C8H16N2. It is characterized by its octahydro-1H-pyrrolo[3,4-b]pyridine core structure, which is a bicyclic system containing both pyrrolidine and piperidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of 6-methyl-1,2,3,4-tetrahydropyridine with hydrogen in the presence of a palladium catalyst. This reaction proceeds under mild conditions and yields the desired product with high selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its fully saturated form using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group can affect the compound’s steric and electronic properties, making it distinct from its analogs .

Properties

IUPAC Name

6-methyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-5-7-3-2-4-9-8(7)6-10/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSQOHDWJKTBRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCCNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595790
Record name 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885959-20-6
Record name 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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